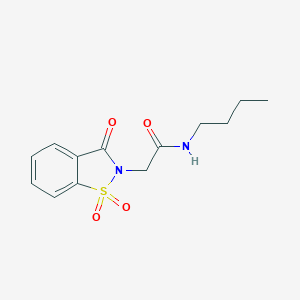![molecular formula C18H17N3 B277674 N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine, commonly known as QNV, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNV is a fluorescent molecule that has been used as a probe for a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. In
Mécanisme D'action
QNV works by binding to specific biomolecules and emitting fluorescence when excited by light. The mechanism of action of QNV is based on the principle of fluorescence resonance energy transfer (FRET). When QNV binds to a biomolecule, it transfers energy to the molecule, causing it to emit fluorescence. The intensity of the fluorescence is proportional to the concentration of the biomolecule.
Biochemical and Physiological Effects:
QNV has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. QNV has been used in a variety of cell types, including bacterial, yeast, and mammalian cells, without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
QNV has several advantages for use in lab experiments. It is a highly sensitive and specific probe that can be used to detect low concentrations of biomolecules. QNV is also easy to use and can be applied to a variety of experimental systems. However, there are some limitations to the use of QNV. It requires specialized equipment for excitation and detection of fluorescence, and the fluorescence signal can be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on QNV. One area of interest is the development of new QNV analogs with improved properties, such as increased sensitivity and specificity. Another area of interest is the application of QNV to in vivo imaging studies, which could provide insights into the localization and dynamics of biomolecules within living organisms. Additionally, QNV could be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biomolecules.
Méthodes De Synthèse
The synthesis of QNV involves a multi-step process that begins with the reaction of 4-quinazolinylamine with 2-bromo-4'-fluorostyrene. This reaction produces 4-(2-bromo-4'-fluorostyryl)quinazoline, which is then reacted with N,N-dimethylamine to produce QNV. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
QNV has been used as a fluorescent probe for a variety of biological processes. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways. QNV has also been used to study the localization and trafficking of proteins within cells. Additionally, QNV has been used to study the structure and function of biomolecules, including DNA and RNA.
Propriétés
Nom du produit |
N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine |
|---|---|
Formule moléculaire |
C18H17N3 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(Z)-2-quinazolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C18H17N3/c1-21(2)15-10-7-14(8-11-15)9-12-18-16-5-3-4-6-17(16)19-13-20-18/h3-13H,1-2H3/b12-9- |
Clé InChI |
JZYJXGUVNFIAKG-XFXZXTDPSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C\C2=NC=NC3=CC=CC=C32 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC=NC3=CC=CC=C32 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)

![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)